4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with the molecular formula C25H25N3O3S2 and a molecular weight of 479.624 g/mol . This compound is notable for its intricate structure, which includes an indole moiety, a thiazolidinone ring, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazolidinone Ring Formation: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone.
Coupling Reactions: The indole and thiazolidinone intermediates are coupled using a condensation reaction, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry, such as minimizing waste and using safer solvents, are often applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and solubility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H25N3O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-5-14-27-18-9-7-6-8-17(18)19(22(27)30)20-23(31)28(24(32)33-20)26-21(29)15-10-12-16(13-11-15)25(2,3)4/h6-13H,5,14H2,1-4H3,(H,26,29)/b20-19- |
InChI Key |
UKOMOXGHBQPWOH-VXPUYCOJSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C1=O |
Origin of Product |
United States |
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